molecular formula C8H14O4 B13921567 Ethyl (1,4-dioxan-2-yl)acetate CAS No. 46117-11-7

Ethyl (1,4-dioxan-2-yl)acetate

Cat. No.: B13921567
CAS No.: 46117-11-7
M. Wt: 174.19 g/mol
InChI Key: LBDCNRRTOHEAKR-UHFFFAOYSA-N
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Description

Ethyl 2-(1,4-dioxan-2-yl)acetate is an organic compound that belongs to the class of esters It features a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, attached to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,4-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetate with 1,4-dioxane. This reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-(1,4-dioxan-2-yl)acetate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced separation methods can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dioxan-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters, and other substituted products.

Scientific Research Applications

Ethyl 2-(1,4-dioxan-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1,4-dioxan-2-yl)acetate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1,4-dioxan-2-yl)acetate is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical and physical properties.

Biological Activity

Ethyl (1,4-dioxan-2-yl)acetate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from 1,4-dioxane, a cyclic ether known for its unique structural properties that contribute to its reactivity and biological interactions. The presence of the acetate group enhances its solubility and potential interactions with biological systems.

Chemical Formula

  • Molecular Formula : C8_{8}H14_{14}O4_{4}
  • Molecular Weight : 174.19 g/mol

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of compounds related to 1,4-dioxane derivatives. For instance, a study reported that 2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol exhibited strong inhibitory effects against various bacterial strains, including Enterococcus faecalis and Candida albicans, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Table 1: Antimicrobial Activity of Dioxane Derivatives

CompoundTarget OrganismMIC (µg/mL)
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanolEnterococcus faecalis32
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanolCandida albicans64
N-6-benzoyladenine derivativesStaphylococcus aureus50

Antiviral Activity

Research has also highlighted the antiviral properties of dioxane-based compounds. A notable study synthesized a bisdioxane antiviral agent that inhibited Sindbis virus replication with an effective concentration (EC50) of 14 μM. Interestingly, the intermediate (R)-2-hydroxymethyl-[1,4]dioxane was found to be even more effective with an EC50 of 3.4 μM .

Table 2: Antiviral Activity of Dioxane Derivatives

CompoundVirusEC50 (μM)
Bisdioxane derivativeSindbis virus14
(R)-2-hydroxymethyl-[1,4]dioxaneSindbis virus3.4

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the dioxane ring can significantly influence receptor binding affinity and functional activity at adrenergic and serotoninergic receptors .

Key Findings from SAR Studies

  • Receptor Binding : Variations in substituents on the dioxane ring can enhance or diminish receptor affinity.
  • Functional Profiles : Compounds with specific structural features demonstrated improved stimulation or inhibition profiles in various assays.

Table 3: Functional Profiles of Dioxane Derivatives

CompoundReceptor TypepEC50% Stimulation
Compound AAdrenergic5.90 ± 0.0491.3
Compound BSerotoninergic9.40 ± 0.1381.5

Case Study: Antibacterial Efficacy

In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated significant antibacterial activity against Gram-positive bacteria compared to Gram-negative strains.

Case Study: Antiviral Mechanisms

Another investigation focused on the mechanisms by which dioxane derivatives inhibit viral replication. The study revealed that these compounds interfere with viral entry and replication processes within host cells.

Properties

CAS No.

46117-11-7

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2-(1,4-dioxan-2-yl)acetate

InChI

InChI=1S/C8H14O4/c1-2-11-8(9)5-7-6-10-3-4-12-7/h7H,2-6H2,1H3

InChI Key

LBDCNRRTOHEAKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1COCCO1

Origin of Product

United States

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